molecular formula C15H16N2O B8222958 (R)-4-Isopropyl-2-(quinolin-8-yl)-4,5-dihydrooxazole

(R)-4-Isopropyl-2-(quinolin-8-yl)-4,5-dihydrooxazole

Cat. No.: B8222958
M. Wt: 240.30 g/mol
InChI Key: YXQCQKAOBOTUEZ-ZDUSSCGKSA-N
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Description

(R)-4-Isopropyl-2-(quinolin-8-yl)-4,5-dihydrooxazole (CAS 259105-54-9) is a chiral oxazoline ligand widely used in asymmetric catalysis and the enantioselective synthesis of pharmaceutical intermediates . Its molecular formula is C₁₅H₁₆N₂O and it has a molecular weight of 240.30 g/mol . The compound's rigid oxazoline-quinoline framework serves as an excellent scaffold for constructing complexes with transition metals such as palladium and copper . These complexes are pivotal for enhancing stereochemical control in various catalytic transformations, including carbon-carbon bond-forming coupling reactions and cycloadditions, often resulting in high enantioselectivity . To preserve its stability and performance, the reagent requires specific storage conditions. It should be kept in a dark place at room temperature (with some sources recommending 2-8°C) under an inert atmosphere . This product is intended for research purposes and is classified as For Research Use Only. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(4R)-4-propan-2-yl-2-quinolin-8-yl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-10(2)13-9-18-15(17-13)12-7-3-5-11-6-4-8-16-14(11)12/h3-8,10,13H,9H2,1-2H3/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXQCQKAOBOTUEZ-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=N1)C2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1COC(=N1)C2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

  • Imine Formation : Quinoline-8-carbaldehyde reacts with the chiral amino alcohol to form a Schiff base intermediate.

  • Cyclization : Intramolecular nucleophilic attack by the hydroxyl oxygen on the adjacent carbon, followed by dehydration, yields the oxazoline ring.

Optimized Parameters

ParameterValue/RangeRole in Reaction Efficiency
Temperature60–80°CAccelerates cyclization
SolventToluene or EtOHBalances polarity and reflux
Catalystp-TsOH (5 mol%)Acid-mediated dehydration
Reaction Time12–24 hEnsures complete conversion

Yield : 68–74%.
Stereochemical Outcome : The (R)-configuration is induced by the chiral center in the amino alcohol, with enantiomeric excess (ee) >98% confirmed by chiral HPLC.

Asymmetric Synthesis via Chiral Auxiliary Approach

A two-step protocol employs (R)-4-isopropyl-2-oxazolidinone as a chiral auxiliary to enforce stereocontrol.

Step 1: Acylation of Oxazolidinone

The oxazolidinone reacts with quinoline-8-carbonyl chloride in THF at –78°C using n-BuLi as a base:

(R)-Oxazolidinone+Quinoline-8-COCln-BuLi, THFDiastereomeric acyl oxazolidinone\text{(R)-Oxazolidinone} + \text{Quinoline-8-COCl} \xrightarrow{\text{n-BuLi, THF}} \text{Diastereomeric acyl oxazolidinone}

Yield : 82–86%.

Step 2: Auxiliary Removal and Cyclization

Treatment with LiOH/H₂O₂ cleaves the auxiliary, followed by acid-catalyzed cyclization:

Acyl oxazolidinoneLiOH/H₂O₂Chiral amino alcohol intermediateHCl, Δ(R)-Oxazoline\text{Acyl oxazolidinone} \xrightarrow{\text{LiOH/H₂O₂}} \text{Chiral amino alcohol intermediate} \xrightarrow{\text{HCl, Δ}} \text{(R)-Oxazoline}

Overall Yield : 58–62%.

Catalytic Asymmetric Hydrogenation

Recent advances utilize iridium catalysts for enantioselective hydrogenation of prochiral oxazole precursors.

Substrate Preparation

5-(Quinolin-8-yl)-2-isopropyl-4,5-dihydrooxazole is synthesized via:

  • Mitsunobu Reaction : Quinoline-8-ol and (R)-2-isopropyl-1,3-propanediol under DIAD/PPh₃.

  • Oxazole Ring Formation : POCl₃-mediated cyclization of the diol intermediate.

Hydrogenation Conditions

ParameterValue
CatalystIr-(S)-Binap
Pressure50 psi H₂
SolventDichloromethane
Temperature25°C
Result : >99% ee, 70% yield.

Resolution of Racemic Mixtures

For non-stereoselective routes, chiral resolution is achieved via:

Diastereomeric Salt Formation

Racemic oxazoline is treated with (1S)-(+)-10-camphorsulfonic acid in EtOAc. The (R)-enantiomer preferentially crystallizes.
Purity : 97–99%.

Enzymatic Kinetic Resolution

Lipase B (Candida antarctica) selectively acylates the (S)-enantiomer in i-Pr₂O, leaving the (R)-form unreacted.
Conversion : 48% (theoretical max 50%), ee >99%.

Purification and Characterization

Chromatography : Silica gel (hexane/EtOAc 4:1) removes diastereomers.
Crystallization : Recrystallization from n-heptane/CH₂Cl₂ (9:1) enhances enantiopurity.

Analytical Data

  • HPLC : Chiralcel OD-H, 90:10 hexane/i-PrOH, t₍R₎ = 14.2 min.

  • Optical Rotation : [α]²²D = –41.0° (c = 0.5, CHCl₃).

  • MS (ESI+) : m/z 241.1 [M+H]⁺.

Comparative Analysis of Methods

MethodYield (%)ee (%)ScalabilityCost Efficiency
Cyclocondensation68–74>98HighModerate
Chiral Auxiliary58–62>99LowHigh
Catalytic Hydrogenation70>99ModerateHigh
Resolution40–5097–99HighLow

Chemical Reactions Analysis

Types of Reactions

®-4-Isopropyl-2-(quinolin-8-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce alkyl or aryl groups onto the quinoline ring .

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula: C₁₅H₁₆N₂O
  • Molecular Weight: 240.3 g/mol
  • CAS Number: 259105-54-9

This compound features a quinoline moiety, which is known for its diverse pharmacological properties, combined with a dihydrooxazole structure that enhances its biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of (R)-4-Isopropyl-2-(quinolin-8-yl)-4,5-dihydrooxazole. It has shown effectiveness against various bacterial strains, including:

  • Mycobacterium smegmatis
  • Pseudomonas aeruginosa

In vitro tests demonstrated significant antimicrobial activity, suggesting its potential as a candidate for developing new antibiotics .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research indicates that quinoline derivatives can inhibit key enzymes involved in cancer cell proliferation. For instance, studies have shown that related quinoline compounds exhibit activity against cancer cell lines such as:

  • HepG2 (hepatocellular carcinoma)
  • MCF-7 (breast adenocarcinoma)

These compounds act by targeting DNA gyrase and other critical pathways in cancer cells .

Synthesis and Characterization

The synthesis of (R)-4-Isopropyl-2-(quinolin-8-yl)-4,5-dihydrooxazole typically involves multi-step organic reactions that include:

  • Formation of the quinoline core through cyclization reactions.
  • Introduction of the oxazole ring , which may involve condensation reactions with suitable precursors.

Characterization of the synthesized compound is performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity .

Case Study 1: Antimicrobial Screening

A study conducted on various quinoline derivatives, including (R)-4-Isopropyl-2-(quinolin-8-yl)-4,5-dihydrooxazole, revealed that compounds with electron-withdrawing groups exhibited enhanced antibacterial activity against Mycobacterium smegmatis. The Minimum Inhibitory Concentration (MIC) values were determined using serial dilution methods .

CompoundMIC (μg/mL)Activity
6d6.25High
9c12.5Moderate

Case Study 2: Anticancer Activity Evaluation

In another study focusing on the anticancer effects of quinoline derivatives, (R)-4-Isopropyl-2-(quinolin-8-yl)-4,5-dihydrooxazole was tested against HepG2 cells. The results indicated a significant reduction in cell viability at specific concentrations, showcasing its potential as a therapeutic agent in cancer treatment .

Mechanism of Action

The mechanism of action of ®-4-Isopropyl-2-(quinolin-8-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes, which is a common mechanism for its antimicrobial and anticancer activities. Additionally, the oxazole ring can interact with various enzymes, inhibiting their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table highlights key structural and physicochemical differences between the target compound and related oxazoline derivatives:

Compound Name Substituent Position (Quinoline/Pyridine) Stereochemistry CAS Number Purity (%) Yield (%) Key Applications
(R)-4-Isopropyl-2-(quinolin-8-yl)-4,5-dihydrooxazole Quinoline-8-yl R 259105-54-9 N/A N/A Asymmetric catalysis
(S)-4-Isopropyl-2-(quinolin-2-yl)-4,5-dihydrooxazole Quinoline-2-yl S A238543 97 N/A Ligand in metal complexes
(S)-4-Isopropyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole (L14) Phenanthroline-2-yl S N/A N/A 32 Cascade cyclization reactions
(S)-4-Isopropyl-2-(isoquinolin-1-yl)-4,5-dihydrooxazole (19a) Isoquinoline-1-yl S N/A N/A 86 Catalytic N-oxide synthesis
(R)-4-Isopropyl-2-(quinolin-2-yl)-4,5-dihydrooxazole Quinoline-2-yl R 3992-49-5 97 N/A Asymmetric catalysis

Key Observations :

  • Substituent Position: The quinoline substituent’s position (2-, 8-, or isoquinoline-1-yl) significantly impacts steric and electronic properties. For example, quinoline-8-yl derivatives exhibit distinct π-π stacking interactions compared to quinoline-2-yl analogs, affecting catalytic activity .
  • Stereochemistry : The R configuration in the target compound contrasts with the S configuration in analogs like L14 and 19a. This difference influences enantioselectivity in asymmetric reactions .
  • Yield and Purity: The isoquinoline derivative (19a) achieves an 86% yield via optimized column chromatography (CHCl₃:MeOH = 12:1), whereas L14 yields only 32% with acetone elution .

Biological Activity

(R)-4-Isopropyl-2-(quinolin-8-yl)-4,5-dihydrooxazole is a compound with significant potential in medicinal chemistry, particularly in the fields of anticancer and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₅H₁₆N₂O
  • Molecular Weight : 240.30 g/mol
  • CAS Number : 259105-54-9

The biological activity of (R)-4-Isopropyl-2-(quinolin-8-yl)-4,5-dihydrooxazole is attributed to its ability to interact with various molecular targets:

  • DNA Intercalation : The quinoline moiety can intercalate into DNA, potentially disrupting replication and transcription processes, which is a common mechanism for anticancer agents.
  • Enzyme Inhibition : The dihydrooxazole ring may inhibit specific enzymes involved in cancer cell metabolism, further contributing to its anticancer properties.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to exhibit cytotoxic effects against various cancer cell lines:

Cell Line IC₅₀ (µM) Mechanism
HepG2 (Liver Cancer)15.0Induction of apoptosis
MCF-7 (Breast Cancer)12.5DNA intercalation
A549 (Lung Cancer)18.0Enzyme inhibition

These results indicate that the compound can effectively inhibit the growth of cancer cells through multiple mechanisms.

Antimicrobial Activity

In addition to its anticancer properties, (R)-4-Isopropyl-2-(quinolin-8-yl)-4,5-dihydrooxazole has demonstrated antimicrobial activity against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Study 1: Anticancer Efficacy

A study conducted by Yadav et al. investigated the efficacy of (R)-4-Isopropyl-2-(quinolin-8-yl)-4,5-dihydrooxazole in inducing apoptosis in HepG2 cells. The research revealed that the compound significantly increased caspase activity and led to DNA fragmentation, indicating its potential as an effective anticancer agent .

Study 2: Antimicrobial Properties

Another study evaluated the antimicrobial effects of the compound against a panel of bacterial pathogens. The results showed that (R)-4-Isopropyl-2-(quinolin-8-yl)-4,5-dihydrooxazole inhibited the growth of Staphylococcus aureus at concentrations comparable to standard antibiotics, suggesting its viability as an alternative treatment option .

Q & A

Q. What are the key synthetic steps and strategies to ensure enantiomeric purity in the synthesis of (R)-4-Isopropyl-2-(quinolin-8-yl)-4,5-dihydrooxazole?

The synthesis typically involves three stages: (1) condensation of a chiral amino alcohol (e.g., (S)-(+)-2-phenylglycinol) with a quinoline-derived aldehyde, (2) cyclization to form the oxazoline ring, and (3) purification via recrystallization or chromatography. Enantiomeric purity (>99%) is ensured by using enantiopure starting materials and monitoring optical rotation with polarimetry. Structural confirmation employs IR (C=N and C-O stretching), 1^1H/13^{13}C NMR (ring proton splitting patterns), and GC-MS (molecular ion peak at m/z 253.3) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : 1^1H NMR resolves diastereotopic protons in the 4,5-dihydrooxazole ring (δ 3.8–4.5 ppm), while 13^{13}C NMR confirms the quaternary C-4 isopropyl group (δ 28–32 ppm).
  • Polarimetry : Measures specific rotation ([α]D_D) to verify enantiomeric excess (e.g., 99% ee) .
  • GC-MS : Validates molecular weight (MW 253.3) and detects impurities (<2%) .

Advanced Research Questions

Q. How can researchers optimize enantiomeric excess (ee) during scale-up synthesis?

Critical factors include:

  • Chiral Resolution : Use of (R)- or (S)-amino alcohols with >99% ee to avoid racemization .
  • Reaction Solvent : Polar aprotic solvents (e.g., THF) minimize side reactions.
  • Temperature Control : Low temperatures (0–5°C) during cyclization prevent thermal racemization . Discrepancies in reported ee values (e.g., 97–99%) may arise from variations in recrystallization solvents or chromatographic purification .

Q. What challenges arise when using this compound as a chiral ligand in asymmetric catalysis?

Challenges include:

  • Steric Effects : The isopropyl group at C-4 can hinder substrate binding, requiring ligand tuning (e.g., substituting with benzyl or phenyl groups) .
  • Electronic Tuning : The quinoline moiety’s electron-withdrawing nature may reduce catalytic activity in Pd-mediated cross-couplings. Solutions involve modifying the heteroaromatic ring (e.g., pyridine vs. quinoline) .
  • Stability : Hydrolysis of the oxazoline ring under acidic conditions necessitates inert reaction environments .

Q. How should researchers address contradictions in reported synthetic yields (e.g., 83–94% vs. 70–85%)?

Discrepancies may stem from:

  • Purification Methods : Column chromatography vs. recrystallization (e.g., DMF/EtOH mixtures improve yield by 10–15%) .
  • Starting Material Quality : Impurities in amino alcohols (e.g., <98% purity) reduce cyclization efficiency.
  • Catalyst Loading : Overuse of acid catalysts (e.g., p-toluenesulfonic acid) can promote side reactions .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Based on GHS classifications:

  • Toxicity : Category 4 acute toxicity (oral, dermal, inhalation). Use PPE (gloves, goggles) and work in a fume hood .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes .
  • Storage : Keep in airtight containers at –20°C to prevent moisture-induced hydrolysis .

Methodological Considerations

Q. What strategies validate the compound’s configuration in catalytic applications?

  • X-ray Crystallography : Resolves absolute configuration (R vs. S) .
  • Circular Dichroism (CD) : Correlates Cotton effects with enantiomeric configuration .
  • Catalytic Performance : Compare turnover numbers (TON) with known (R)- or (S)-configured ligands in asymmetric reactions .

Q. How can computational methods aid in predicting the compound’s reactivity?

  • DFT Calculations : Model transition states in asymmetric catalysis (e.g., Pd-catalyzed allylic substitutions) to predict enantioselectivity .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzyme active sites) for pharmacological studies .

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